![molecular formula C10H9NO4 B14321845 7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate CAS No. 111068-02-1](/img/structure/B14321845.png)
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate is a heterocyclic compound with a molecular formula of C10H9NO4 and a molecular weight of 207.183 g/mol . This compound is known for its unique structure, which includes a furo[3,4-b]pyridine core, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate typically involves the reaction of nicotinic acid derivatives with acetic anhydride . The reaction conditions often include the use of a catalyst such as ytterbium(III) triflate and microwave-dielectric heating to increase the yield and reduce reaction time .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxo derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-1-oxido-5-oxofuro[3,4-b]pyridin-1-ium-7-yl acetate
- 7-Acetoxy-7-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine 1-oxide
Uniqueness
7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate stands out due to its specific furo[3,4-b]pyridine core, which imparts unique chemical and biological properties . This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
111068-02-1 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(7-methyl-5-oxofuro[3,4-b]pyridin-7-yl) acetate |
InChI |
InChI=1S/C10H9NO4/c1-6(12)14-10(2)8-7(9(13)15-10)4-3-5-11-8/h3-5H,1-2H3 |
InChI Key |
CSGQCPGDEVFYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C2=C(C=CC=N2)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
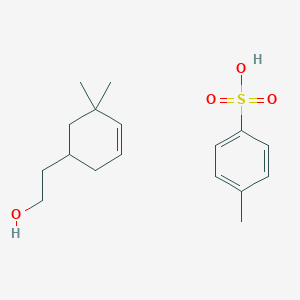
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
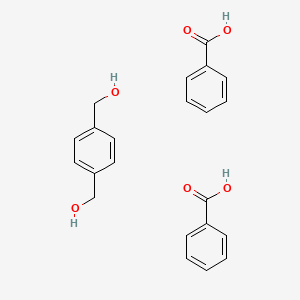
![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
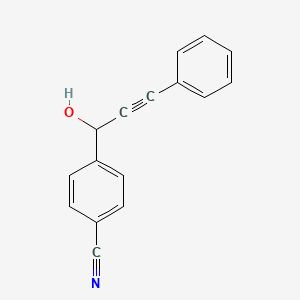
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
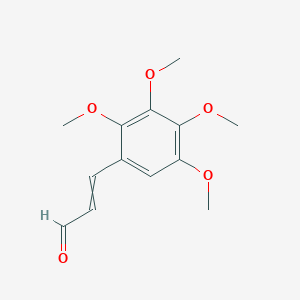
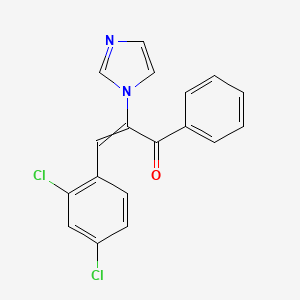
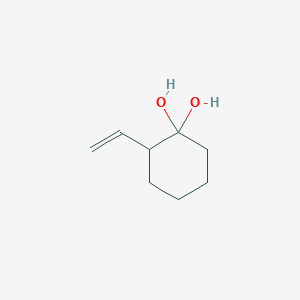
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
